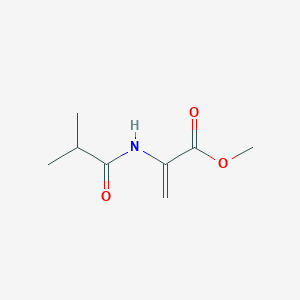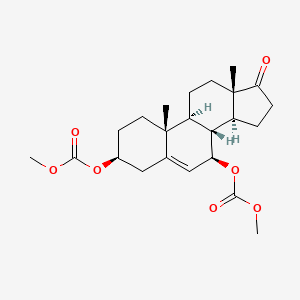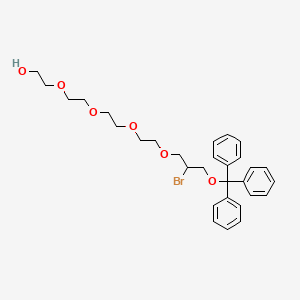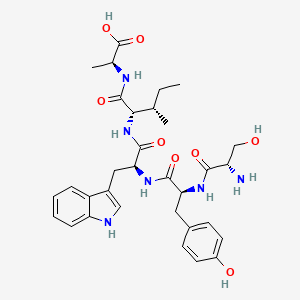
2-Propanol, 1-azido-3-(2-naphthalenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- is a chemical compound with the molecular formula C13H13N3O2. It is known for its unique structure, which includes an azido group and a naphthalenyloxy moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthalenyloxy)-2-propanol. This intermediate is then reacted with sodium azide to produce the final compound . The reaction conditions usually involve heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, where it helps in the labeling and detection of biomolecules.
Medicine: It is studied for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: This compound is an intermediate in the synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- and has similar chemical properties.
3-Azido-1-propanol: This compound contains an azido group and is used in similar cycloaddition reactions.
Propranolol Azide Impurity: This compound is structurally related and is used as a reference standard in analytical chemistry.
The uniqueness of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- lies in its combination of an azido group and a naphthalenyloxy moiety, which imparts specific chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
400851-18-5 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-azido-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-12(17)9-18-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,17H,8-9H2 |
InChI-Schlüssel |
KQXXRBAHPOKDCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)

![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)

![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)

![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)



![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)

